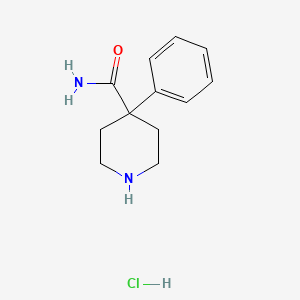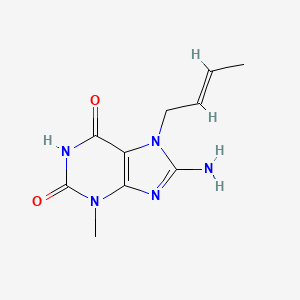
4-苯基哌啶-4-甲酰胺盐酸盐
描述
4-Phenylpiperidine-4-carboxamide monohydrochloride (4-PP-4-CAM-HCl) is an organic compound derived from the piperidine family of compounds that is widely used in scientific research. It is a white crystalline solid with a melting point of 160-162°C and a molecular weight of 229.2 g/mol. 4-PP-4-CAM-HCl is a potent agonist of the sigma-1 receptor, a protein located on the endoplasmic reticulum of cells that is involved in various physiological processes. It has been used in a variety of research applications due to its ability to modulate the activity of the sigma-1 receptor.
科学研究应用
血清素 5-HT2C 受体调节
该化合物已被研究作为血清素 (5-HT) 5-HT2C 受体的正向变构调节剂。 调节该受体可能具有治疗肥胖和物质使用障碍等疾病的治疗潜力 .
药学应用
哌啶衍生物,包括 4-苯基哌啶-4-甲酰胺盐酸盐,已被用于其药学应用。 它们参与了具有哌啶部分的潜在药物的发现和生物学评价 .
抗病毒活性
一些苄基哌啶对不同病毒表现出活性。 例如,已发现某些衍生物抑制 H1N1 流感病毒,并且正在研究作为 SARS-CoV2 的潜在抑制剂 .
阿片类药物类似物
4-苯基哌啶的碱性结构是各种阿片类药物(如哌替啶(美哌啶)、酮贝米酮、阿维莫潘、洛哌丁胺和地芬诺昔酯)的基础。 对类似物的研究可能导致具有阿片类药物样作用的新治疗剂 .
蛋白质组学研究
该化合物也用于蛋白质组学研究,该研究涉及对蛋白质组及其功能的研究。 它可用于各种生物化学研究应用 .
治疗应用
哌啶副产物,包括该化合物,表现出用于多种疾病和状况(如癌症、疟疾、微生物感染、高血压、疼痛、炎症、阿尔茨海默病和精神病)的治疗应用中的药效团特征 .
发现作为血清素 5-HT2C 受体正向变构调节剂的 4-苯基哌啶-2-甲酰胺类似物 哌啶衍生物:合成和药理活性的最新进展 4-苯基哌啶 - 维基百科 N-苯基哌啶-4-甲酰胺盐酸盐 (CAS 73415-85-7) 药物发现领域的哌啶核
作用机制
Target of Action
It’s structurally related to 4-phenylpiperidine, which is the base structure for a variety of opioids . These opioids typically target the opioid receptors in the central nervous system .
Mode of Action
If we consider its structural similarity to 4-phenylpiperidine-based opioids, it might interact with its targets (potentially opioid receptors) and induce changes that lead to analgesic effects .
Biochemical Pathways
Opioids generally affect the pain and reward pathways in the brain .
Result of Action
Opioids generally result in decreased perception of pain, decreased reaction to pain, and increased pain tolerance .
生化分析
Biochemical Properties
4-Phenylpiperidine-4-carboxamide monohydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including opioid receptors, due to its structural similarity to opioid compounds such as pethidine and loperamide . The nature of these interactions often involves binding to receptor sites, leading to modulation of receptor activity and subsequent biochemical effects.
Cellular Effects
The effects of 4-Phenylpiperidine-4-carboxamide monohydrochloride on cellular processes are profound. This compound influences cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, its interaction with opioid receptors can lead to changes in intracellular signaling cascades, impacting processes such as pain perception and neurotransmitter release . Additionally, it may influence the expression of genes involved in these pathways, further modulating cellular responses.
Molecular Mechanism
At the molecular level, 4-Phenylpiperidine-4-carboxamide monohydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist at receptor sites, leading to either activation or inhibition of receptor-mediated signaling pathways . This compound may also inhibit or activate enzymes involved in neurotransmitter synthesis and degradation, thereby influencing neurotransmitter levels and activity. Changes in gene expression resulting from these interactions further contribute to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenylpiperidine-4-carboxamide monohydrochloride can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods under controlled conditions, but degradation can occur under certain environmental factors . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular signaling and function.
Dosage Effects in Animal Models
The effects of 4-Phenylpiperidine-4-carboxamide monohydrochloride in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects, such as pain relief or modulation of neurotransmitter activity . Higher doses can lead to toxic or adverse effects, including potential neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with varying dosages.
Metabolic Pathways
4-Phenylpiperidine-4-carboxamide monohydrochloride is involved in several metabolic pathways. It interacts with enzymes responsible for its biotransformation, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the compound’s overall efficacy and duration of action. Additionally, the presence of cofactors can modulate its metabolism, affecting the levels of active metabolites.
Transport and Distribution
The transport and distribution of 4-Phenylpiperidine-4-carboxamide monohydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as lipid solubility and the presence of transport proteins, which can affect its accumulation in specific tissues.
Subcellular Localization
The subcellular localization of 4-Phenylpiperidine-4-carboxamide monohydrochloride is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
4-phenylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-11(15)12(6-8-14-9-7-12)10-4-2-1-3-5-10;/h1-5,14H,6-9H2,(H2,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWFVOQSFVFPJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207817 | |
| Record name | 4-Phenylpiperidine-4-carboxamide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59083-35-1 | |
| Record name | 4-Piperidinecarboxamide, 4-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59083-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylpiperidine-4-carboxamide monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059083351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylpiperidine-4-carboxamide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylpiperidine-4-carboxamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1274072.png)


![2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B1274079.png)
![2-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1274081.png)

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1274087.png)



![[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1274093.png)

